

Application Notes and Protocols for Recombinant Human Gastrotropin (FABP6) Protein Expression

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrotropin, also known as Fatty Acid Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small cytoplasmic protein crucial for the enterohepatic circulation of bile acids.[1] Primarily expressed in the ileum, FABP6 facilitates the transport of bile acids from the apical to the basolateral membrane of enterocytes.[2] Its role in lipid metabolism and signaling pathways, including interactions with nuclear receptors like Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), makes it a significant target in metabolic disease and cancer research.[3][4][5] These application notes provide detailed protocols for the expression and purification of recombinant human **gastrotropin** in Escherichia coli and its subsequent functional characterization.

Data Presentation

Table 1: Characteristics of Recombinant Human Gastrotropin (FABP6)



Parameter	Value	Reference
Synonyms	FABP6, I-BABP, ILBP, GT	[5][6]
Molecular Weight (untagged)	~14 kDa	[6]
Expression System	Escherichia coli	[6][7]
Typical Purity	>95% (SDS-PAGE)	[6]
Cellular Location	Cytoplasm	[1]

Table 2: Typical Purification Yields for Recombinant

Proteins in E. coli

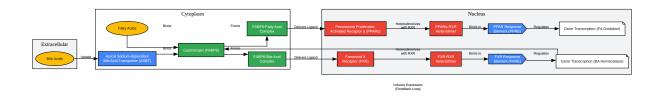
Expression Scale	Typical Yield Range	
50 mL culture	15 - 35 mg	
1 L culture	100 - 700 mg	

Note: Yields are highly dependent on the specific protein, expression vector, E. coli strain, and optimization of culture conditions.

Signaling Pathways

Gastrotropin (FABP6) plays a key role in intracellular signaling related to bile acid and lipid metabolism. It functions as a chaperone, transporting bile acids within the enterocyte. These bile acids can then act as signaling molecules, activating nuclear receptors such as the Farnesoid X Receptor (FXR). FXR, in turn, regulates the expression of genes involved in bile acid homeostasis, including FABP6 itself, creating a feedback loop.[3][8] Additionally, FABPs can deliver fatty acid ligands to Peroxisome Proliferator-Activated Receptor alpha (PPARα), influencing the transcription of genes involved in fatty acid oxidation.[4]





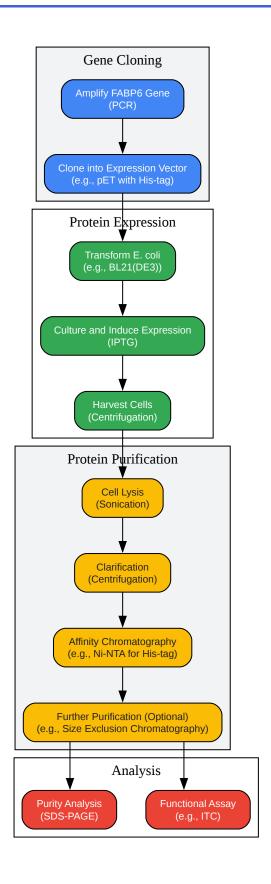
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Caption: Gastrotropin (FABP6) signaling pathway in enterocytes.

Experimental Protocols Experimental Workflow for Recombinant Protein Expression and Purification

The general workflow for producing recombinant human **gastrotropin** involves several key stages, from gene cloning to the final purified protein.





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Caption: General workflow for recombinant protein expression.



Protocol 1: Expression of Recombinant Human Gastrotropin (His-tagged) in E. coli

This protocol outlines the expression of N-terminally His-tagged human **gastrotropin** in the E. coli strain BL21(DE3).

Materials:

- Expression plasmid containing the human FABP6 gene with an N-terminal His6-tag (e.g., in a pET vector)
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) medium and agar plates
- Appropriate antibiotic (e.g., ampicillin or kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transformation: Transform the FABP6 expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.[9]
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
- Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.
- Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 1.0 mM.
- Expression: Continue to incubate the culture for 3-5 hours at 37°C or overnight at 16-25°C for potentially improved solubility.



• Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Recombinant His-tagged Gastrotropin

This protocol describes the purification of His-tagged **gastrotropin** using immobilized metal affinity chromatography (IMAC).

Materials:

- Cell pellet from 1 L culture
- Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Ni-NTA agarose resin
- Chromatography column

Procedure:

- Cell Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
 Collect the supernatant containing the soluble protein fraction.
- Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes of Lysis Buffer.
- Binding: Load the clarified supernatant onto the equilibrated column.
- Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove nonspecifically bound proteins.



- Elution: Elute the bound His-tagged gastrotropin with 5-10 column volumes of Elution Buffer. Collect fractions.
- Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE. Pool the fractions containing pure gastrotropin.
- Buffer Exchange/Storage: If necessary, exchange the buffer of the purified protein solution into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.[6]

Protocol 3: Functional Activity Assay using Isothermal Titration Calorimetry (ITC)

This protocol describes the characterization of the binding of a bile acid (e.g., cholic acid) to purified recombinant human **gastrotropin** using ITC. ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy $(\Delta H).[10][11]$

Materials:

- Purified recombinant human gastrotropin
- Bile acid (e.g., cholic acid)
- ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
- Isothermal Titration Calorimeter

Procedure:

- Sample Preparation:
 - Dialyze the purified gastrotropin extensively against the ITC buffer.
 - Prepare a stock solution of the bile acid in the same ITC buffer.
 - Accurately determine the concentrations of both the protein and the ligand.



• ITC Experiment Setup:

- Load the sample cell (typically ~200 μ L) with a solution of **gastrotropin** (e.g., 20-50 μ M).
- \circ Load the injection syringe (typically ~40 µL) with a solution of the bile acid (e.g., 200-500 µM).

• Titration:

- \circ Perform a series of injections (e.g., 20 injections of 2 μ L each) of the bile acid solution into the protein solution at a constant temperature (e.g., 25°C).
- Record the heat released or absorbed after each injection.

Data Analysis:

- Integrate the heat-change peaks to obtain the heat per injection.
- Plot the heat per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Table 3: Expected ITC Parameters for Bile Acid Binding to FABPs

Parameter	Typical Range	Description
Kd (Binding Affinity)	1 - 50 μΜ	Dissociation constant; lower values indicate tighter binding.
n (Stoichiometry)	~1	Number of ligand molecules bound per protein molecule.
ΔΗ (Enthalpy Change)	-5 to -20 kcal/mol	Enthalpic contribution to the binding energy.
-TΔS (Entropic Contribution)	Varies	Entropic contribution to the binding energy.



Note: These are representative values and can vary depending on the specific bile acid, buffer conditions, and temperature.

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